

# Comparative Efficacy of KRAS G12C Inhibitors: Adagrasib vs. Sotorasib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | KRAS G12C inhibitor 26 |           |
| Cat. No.:            | B12417895              | Get Quote |

A comprehensive guide for researchers and drug development professionals on the clinical performance of second-generation KRAS G12C inhibitors.

The development of targeted therapies against the KRAS G12C mutation has marked a significant breakthrough in oncology, turning a previously "undruggable" target into a viable therapeutic avenue.[1][2] Among the frontrunners in this class of drugs is adagrasib, a potent and selective covalent inhibitor of KRAS G12C. This guide provides a detailed comparison of the efficacy of adagrasib, with data from its key clinical trials.

Notably, publicly available preclinical and clinical efficacy data for a compound referred to as "KRAS G12C inhibitor 26" is scarce, with mentions limited to patent literature (WO2021109737).[3] Therefore, to provide a meaningful and data-driven comparison for the intended audience, this guide will focus on a comparative analysis of adagrasib against another well-established and FDA-approved KRAS G12C inhibitor, sotorasib.

## Adagrasib: A Profile of a Covalent KRAS G12C Inhibitor

Adagrasib (MRTX849) is an irreversible inhibitor that selectively binds to the mutant cysteine-12 residue of the KRAS G12C protein, locking it in its inactive, GDP-bound state.[4] This action prevents downstream signaling through pathways such as the RAF/MEK/ERK and PI3K/AKT/mTOR cascades, thereby inhibiting tumor cell proliferation and inducing apoptosis.



[1] Adagrasib has been optimized for a long half-life (approximately 23 hours) and central nervous system (CNS) penetration.[5][6]

# Clinical Efficacy of Adagrasib in Non-Small Cell Lung Cancer (NSCLC)

Adagrasib has demonstrated significant clinical activity in patients with previously treated KRAS G12C-mutated NSCLC. The pivotal data comes from the KRYSTAL-1 and KRYSTAL-12 clinical trials.

#### KRYSTAL-1 (Phase 1/2)

In a cohort of 116 patients with advanced/metastatic NSCLC who had received prior systemic therapy, adagrasib monotherapy showed promising results.[7]

### KRYSTAL-12 (Phase 3)

This trial compared adagrasib to the standard-of-care chemotherapy, docetaxel, in patients with previously treated locally advanced or metastatic KRAS G12C-mutated NSCLC. Adagrasib demonstrated superior outcomes.[8]

| Efficacy Endpoint                          | KRYSTAL-1 (Phase 2)[6][7] | KRYSTAL-12 (vs.<br>Docetaxel)[8] |
|--------------------------------------------|---------------------------|----------------------------------|
| Objective Response Rate (ORR)              | 42.9%                     | 32% (vs. 9%)                     |
| Disease Control Rate (DCR)                 | 80%                       | 78% (vs. 50%)                    |
| Median Duration of Response (mDOR)         | 8.5 months                | 8.3 months (vs. 5.4 months)      |
| Median Progression-Free<br>Survival (mPFS) | 6.5 months                | 5.5 months (vs. 3.8 months)      |
| Median Overall Survival (mOS)              | 12.6 months               | Data not mature                  |



## Comparative Efficacy: Adagrasib vs. Sotorasib in NSCLC

A direct head-to-head trial is the ultimate determinant of comparative efficacy. However, cross-trial comparisons of pivotal studies for adagrasib (KRYSTAL-1) and sotorasib (CodeBreak100) provide valuable insights. It is important to note that patient populations and study designs may have subtle differences.

| Efficacy Endpoint                          | Adagrasib (KRYSTAL-1)[6] [7] | Sotorasib (CodeBreak100)<br>[4] |
|--------------------------------------------|------------------------------|---------------------------------|
| Objective Response Rate (ORR)              | 42.9%                        | 36%                             |
| Disease Control Rate (DCR)                 | 80%                          | 80.6%                           |
| Median Duration of Response (mDOR)         | 8.5 months                   | 11.1 months                     |
| Median Progression-Free<br>Survival (mPFS) | 6.5 months                   | 6.8 months                      |
| Median Overall Survival (mOS)              | 12.6 months                  | 12.5 months                     |

An indirect comparison of these pivotal trials suggests that while both drugs show substantial efficacy, there are nuances in their performance.[9] One analysis noted a non-significant trend toward better disease control with adagrasib in terms of progression-free survival, while overall survival was comparable.[9]

## **Efficacy of Adagrasib in Colorectal Cancer (CRC)**

In KRAS G12C-mutated colorectal cancer, monotherapy with KRAS G12C inhibitors has shown limited efficacy due to feedback reactivation of the EGFR pathway.[10] Consequently, combination therapy is a key strategy.

The KRYSTAL-1 trial evaluated adagrasib both as a monotherapy and in combination with the anti-EGFR antibody cetuximab in heavily pretreated patients with unresectable or metastatic KRAS G12C-mutated CRC.



| Treatment Arm         | Objective Response Rate (ORR)[7] | Median Progression-Free<br>Survival (mPFS)[11] |
|-----------------------|----------------------------------|------------------------------------------------|
| Adagrasib Monotherapy | 19%                              | 5.6 months                                     |
| Adagrasib + Cetuximab | 34.0%                            | 6.9 months                                     |

The combination of adagrasib and cetuximab demonstrated promising clinical activity and a manageable safety profile, supporting this approach as a potential new standard of care for this patient population.[11]

## **Experimental Protocols**

KRYSTAL-1 Trial (Adagrasib in NSCLC - Cohort A)

- Study Design: A multicenter, single-arm, open-label Phase 1/2 trial.
- Patient Population: Patients with locally advanced or metastatic NSCLC with a KRAS G12C mutation who had previously received platinum-based chemotherapy and an anti-PD-1/PD-L1 therapy.
- Intervention: Adagrasib 600 mg administered orally twice daily.
- Primary Endpoint: Objective Response Rate (ORR) as assessed by blinded independent central review (BICR).
- Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.

CodeBreak100 Trial (Sotorasib in NSCLC)

- Study Design: A single-arm, open-label Phase 2 trial.
- Patient Population: Patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had progressed after receiving immunotherapy and/or chemotherapy.
- Intervention: Sotorasib 960 mg administered orally once daily.



- Primary Endpoint: Objective Response Rate (ORR) assessed by BICR.
- Secondary Endpoints: DOR, disease control rate (DCR), PFS, OS, and safety.

## Visualizing the Mechanism of Action

KRAS Signaling Pathway and Inhibition

The following diagram illustrates the central role of KRAS in downstream signaling and the point of intervention for G12C-specific inhibitors.

Caption: KRAS signaling pathway and the mechanism of covalent KRAS G12C inhibitors.

Experimental Workflow for a Pivotal Monotherapy Trial

This flowchart outlines the typical progression of a patient through a clinical trial for a targeted therapy like adagrasib.





Click to download full resolution via product page

Caption: A generalized workflow for a single-arm clinical trial of a KRAS G12C inhibitor.



## Conclusion

Adagrasib has established itself as an effective targeted therapy for patients with KRAS G12C-mutated cancers, particularly NSCLC.[7][8] While direct comparative data is pending, cross-trial analyses with sotorasib indicate that both are highly active agents, with subtle differences in their clinical profiles that may be relevant for treatment decisions.[9] The superior performance of adagrasib over standard chemotherapy in the KRYSTAL-12 trial further solidifies its role in the treatment landscape.[8] For colorectal cancer, the combination of adagrasib with an EGFR inhibitor is a promising strategy to overcome resistance mechanisms.[10][11] As the field evolves, further research into next-generation inhibitors and rational combination therapies will continue to refine the treatment paradigm for KRAS G12C-driven malignancies.[2]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished PMC [pmc.ncbi.nlm.nih.gov]
- 2. ilcn.org [ilcn.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. onclive.com [onclive.com]
- 5. jwatch.org [jwatch.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. dovepress.com [dovepress.com]
- 8. Second-Line Therapy With Adagrasib in KRAS G12C–Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 9. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge PMC [pmc.ncbi.nlm.nih.gov]



- 11. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Comparative Efficacy of KRAS G12C Inhibitors: Adagrasib vs. Sotorasib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417895#comparing-kras-g12c-inhibitor-26-and-adagrasib-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com